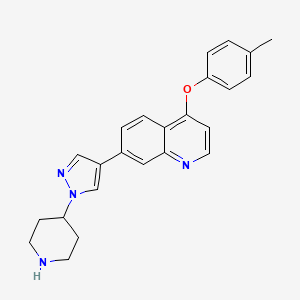

7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HS-1371 是一种有效的受体相互作用蛋白激酶 3 (RIP3) 抑制剂。它专门针对 RIP3 并调节其活性。该化合物因其在各个领域的潜在治疗应用而受到关注。

准备方法

合成路线:: HS-1371 可以通过多种路线合成。一种常见的方法包括以下步骤:

起始材料: 从合适的先驱体或中间体开始。

关键反应: 进行关键反应,例如环化或缩合,以形成 HS-1371 的核心结构。

纯化: 分离和纯化化合物。

反应条件:: 具体的反应条件取决于所选择的合成路线。这些可能涉及温度、溶剂、催化剂和反应时间。

工业生产:: 对于工业规模的生产,制造商优化合成工艺以实现高产量和纯度。大规模合成通常涉及间歇或连续工艺。

化学反应分析

HS-1371 会发生各种化学反应:

氧化: 它可以在特定条件下被氧化。

还原: 还原反应可能会改变其官能团。

取代: HS-1371 可以发生取代反应,取代特定的原子或基团。

常见试剂: 氧化剂、还原剂和亲核试剂等试剂被使用。

主要产物: 所得产物取决于具体的反应条件。

科学研究应用

HS-1371 在以下方面找到了应用:

化学: 作为研究 RIP3 相关途径的工具化合物。

生物学: 研究细胞死亡机制和信号通路。

医学: 在涉及 RIP3 失调的疾病中的潜在治疗用途。

工业: 开发以 RIP3 为靶点的药物。

作用机制

HS-1371 通过与 RIP3 的 ATP 结合口袋结合来抑制 RIP3。这会阻止 ATP 结合并破坏 RIP3 的酶活性。该化合物的效应可能涉及与细胞死亡和炎症相关的下游信号通路。

相似化合物的比较

HS-1371 因其对 RIP3 的特异性而脱颖而出。 类似化合物包括 :

- [化合物 A]: 共享结构特征,但缺乏 RIP3 选择性。

- [化合物 B]: 具有更广泛的激酶抑制活性,但对 RIP3 的效力较低。

生物活性

7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline, commonly known as HS-1371, is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure characterized by a quinoline ring, a p-tolyloxy group, and a piperidinyl-pyrazole moiety. The molecular formula of HS-1371 is C19H22N4O, with a molecular weight of approximately 318.41 g/mol.

HS-1371 primarily functions as an inhibitor of receptor-interacting protein kinase 3 (RIP3), which plays a crucial role in necroptosis, a form of programmed cell death distinct from apoptosis. By inhibiting RIP3, HS-1371 may modulate cell death pathways, presenting potential applications in treating various diseases where necroptosis is implicated.

Biological Activities

The biological activities of HS-1371 can be summarized as follows:

- Kinase Inhibition : HS-1371 selectively inhibits RIP3, which is involved in necroptosis and inflammation. This inhibition suggests potential therapeutic roles in conditions characterized by excessive cell death or inflammatory responses.

- Anticancer Properties : The quinoline structure is known for its anticancer activities. Compounds with similar scaffolds have demonstrated efficacy against various cancer types by targeting multiple pathways involved in tumorigenesis .

Research Findings and Case Studies

Several studies have investigated the biological activity of HS-1371 and related compounds:

Comparative Analysis with Related Compounds

The following table compares HS-1371 with other quinoline-based compounds regarding their biological activities:

属性

IUPAC Name |

4-(4-methylphenoxy)-7-(1-piperidin-4-ylpyrazol-4-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLPCIBKVWFDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。